molecular formula C9H9BrO2 B073705 Methyl 3-(bromomethyl)benzoate CAS No. 1129-28-8

Methyl 3-(bromomethyl)benzoate

Cat. No. B073705
CAS RN: 1129-28-8
M. Wt: 229.07 g/mol
InChI Key: YUHSMQQNPRLEEJ-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

4.00 g of methyl 3-(hydroxymethyl)benzoate was dissolved in 80 mL of methylene chloride, to which 9.47 g of triphenylphosphine was added in small portions in an ice bath followed by addition of 12.00 g of carbon tetrabromide in small portions, and this solution was stirred for one hour at room temperature. The reaction mixture was concentrated under reduced pressure, and the resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1] to yield 5.02 g of methyl 3-(bromomethyl)benzoate as colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:33]>C(Cl)Cl>[Br:33][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
9.47 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this solution was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.